molecular formula C6H4F2O2S B2453950 4-(Difluoromethyl)thiophene-2-carboxylic acid CAS No. 2143554-23-6

4-(Difluoromethyl)thiophene-2-carboxylic acid

Cat. No. B2453950
CAS RN: 2143554-23-6
M. Wt: 178.15
InChI Key: YEMALJIZOAQDHT-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 2143554-23-6 . It has a molecular weight of 178.16 and its IUPAC name is this compound .

Scientific Research Applications

Luminescence Sensing and Pesticide Removal

4-(Difluoromethyl)thiophene-2-carboxylic acid derivatives, specifically thiophene-based metal-organic frameworks (MOFs), have shown efficacy in luminescent sensing and the removal of environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. These compounds exhibit high selectivity and sensitivity, making them suitable for recyclable detection of these contaminants. This application is crucial in environmental monitoring and remediation (Zhao et al., 2017).

Synthesis Processes

In research, efficient and facile processes for synthesizing derivatives of thiophene-2-carboxylic acid, such as 4,5-Dichlorothiophene-2-Carboxylic Acid, have been explored. These processes involve steps like esterification, chlorination, and hydrolysis, contributing to simplified industrial production methods (Wang et al., 2014).

Electropolymerization and Electrochromic Performances

Novel tetrathiafulvalene–thiophene assemblies, linked with thiophene-2-carboxylic acid, have been synthesized and studied for electropolymerization and electrochromic performances. These compounds can form polymers via electrochemical deposition and exhibit significant color changes under different oxidation states, showing potential for applications in electronic and display technologies (Li et al., 2020).

Biochemical Studies

Thiophene-2-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. Studies have focused on understanding their antibacterial and anticancer properties, contributing to the development of new pharmaceutical compounds (Arasavelli et al., 2017).

Chemical and Electronic Structural Analysis

Studies on the molecular and electronic structures of thiophene-2-carboxylic acid derivatives, like thieno[3,4-b]thiophene-2-carboxylic acid, have been conducted using methods like AM1 and MNDO. These studies provide insights into the electronic transitions and potential conformations of these compounds, which are valuable for designing materials with specific electronic properties (Buemi, 1989).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 4-(Difluoromethyl)thiophene-2-carboxylic acid are currently unknown . The compound could potentially interact with various enzymes, receptors, or other proteins, leading to changes in cellular signaling or metabolic pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, the presence of other molecules, and more.

properties

IUPAC Name

4-(difluoromethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2,5H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMALJIZOAQDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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